3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide
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Overview
Description
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide is a chemical compound known for its potential applications in various scientific fields. This compound features a cyclohexyl group, a pyridazinyl group with an ethanesulfonyl substituent, and a phenyl group connected to a propanamide moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
Coupling with the phenyl group: The pyridazinyl intermediate is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the cyclohexyl group: The phenyl-pyridazinyl intermediate is further reacted with a cyclohexyl derivative under appropriate conditions to introduce the cyclohexyl group.
Formation of the propanamide moiety: Finally, the compound is completed by reacting the intermediate with a suitable propanamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridazinyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide: A closely related compound with a similar structure but different substitution pattern on the phenyl ring.
Pyrrolopyrazine derivatives: Compounds with a pyrrolopyrazine scaffold, known for their diverse biological activities and potential therapeutic applications.
Uniqueness
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-cyclohexyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-28(26,27)21-15-13-19(23-24-21)17-9-11-18(12-10-17)22-20(25)14-8-16-6-4-3-5-7-16/h9-13,15-16H,2-8,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWOQUQZBHWYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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